molecular formula C7H14N2O B3153081 N-ethylpyrrolidine-2-carboxamide CAS No. 750514-83-1

N-ethylpyrrolidine-2-carboxamide

Cat. No.: B3153081
CAS No.: 750514-83-1
M. Wt: 142.2 g/mol
InChI Key: KACAMSDOZKVKNP-UHFFFAOYSA-N
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Description

N-ethylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol It is characterized by a pyrrolidine ring substituted with an ethyl group and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the desired carboxamide product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets within proteins, influencing their function .

Comparison with Similar Compounds

  • N-methylpyrrolidine-2-carboxamide
  • N-propylpyrrolidine-2-carboxamide
  • N-butylpyrrolidine-2-carboxamide

Comparison: N-ethylpyrrolidine-2-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to N-methylpyrrolidine-2-carboxamide, the ethyl group provides increased hydrophobicity, potentially enhancing its interaction with hydrophobic protein pockets. The longer alkyl chains in N-propylpyrrolidine-2-carboxamide and N-butylpyrrolidine-2-carboxamide may result in different steric and electronic effects, altering their reactivity and binding properties .

Properties

IUPAC Name

N-ethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAMSDOZKVKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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